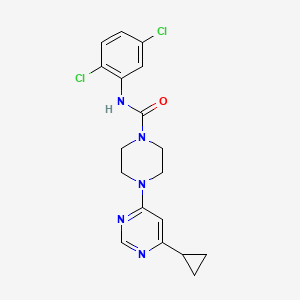
6-Methylazepan-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GSK189254 and Alzheimer's Disease
6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254), a compound related to 6-Methylazepan-4-ol hydrochloride, is a novel histamine H3 receptor antagonist. It has shown potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders due to its ability to improve cognitive performance in preclinical models. GSK189254 has demonstrated significant increases in the release of acetylcholine, noradrenaline, and dopamine in the brain, which are critical for cognitive functions (Medhurst et al., 2007).
Renal Vasodilator Activity
Research into derivatives of 6-Methylazepan-4-ol hydrochloride has highlighted their role as potent renal vasodilators. For example, certain 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including compounds with structural similarities to 6-Methylazepan-4-ol hydrochloride, have been identified as potent D-1 dopamine agonists with significant renal vasodilator properties, but without central nervous system activity due to their high polarity, which inhibits entry into the brain (Weinstock et al., 1986).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic properties of related compounds, such as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, have been investigated using FT-IR and FT-Raman techniques. These studies provide insights into the molecular geometry, vibrational wavenumbers, and the molecular electrostatic potential, which are essential for understanding the biological activity of these compounds (Kuruvilla et al., 2018).
Corrosion Inhibition
Another application area for derivatives of 6-Methylazepan-4-ol hydrochloride is in corrosion inhibition. For instance, 4H-triazole derivatives have been evaluated for their effectiveness in preventing corrosion and dissolution of mild steel in hydrochloric acid solutions. The inhibition efficiency of these compounds is influenced by the type and nature of the substituents present in the inhibitor molecule, demonstrating the versatility of 6-Methylazepan-4-ol hydrochloride derivatives in industrial applications (Bentiss et al., 2007).
Synthesis of Highly Functionalized Compounds
The chemical synthesis of 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines, derived from N-propargylic β-enaminones, showcases the potential of 6-Methylazepan-4-ol hydrochloride derivatives in creating highly functionalized compounds with possible medicinal applications. This research highlights the method's generality and its applicability to a variety of N-propargylic β-enaminones, demonstrating the compound's potential in pharmaceutical development (Ibis & Zora, 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves and eye/face protection, and storing in a well-ventilated place with the container kept tightly closed .
Propiedades
IUPAC Name |
6-methylazepan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-7(9)2-3-8-5-6;/h6-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLVFUTQTYECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)

![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)
![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)
![7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2569380.png)

![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569389.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)
